molecular formula C22H26N4O2 B8534669 3-[(Acetyl-methyl-amino)-methyl]-4-amino-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-benzamide

3-[(Acetyl-methyl-amino)-methyl]-4-amino-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-benzamide

Cat. No.: B8534669
M. Wt: 378.5 g/mol
InChI Key: AWTBJNJPBKTHEV-UHFFFAOYSA-N
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Description

3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide is an organic compound belonging to the class of aminobenzamides. This compound contains a benzamide moiety with an amine group attached to the benzene ring, and it also features an indole structure, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Benzamide Moiety: The benzamide structure can be introduced through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride) in the presence of a coupling agent like N,N’-Dicyclohexylcarbodiimide (DCC).

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide involves its interaction with specific molecular targets. One known target is the enzyme enoyl-[acyl-carrier-protein] reductase (FabI), which is involved in fatty acid biosynthesis in bacteria. The compound inhibits this enzyme, leading to disruption of bacterial cell membrane synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide is unique due to its combination of an indole structure with a benzamide moiety and acetyl-methyl-amino group. This unique structure contributes to its diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

3-[[acetyl(methyl)amino]methyl]-4-amino-N-methyl-N-[(1-methylindol-2-yl)methyl]benzamide

InChI

InChI=1S/C22H26N4O2/c1-15(27)24(2)13-18-11-17(9-10-20(18)23)22(28)25(3)14-19-12-16-7-5-6-8-21(16)26(19)4/h5-12H,13-14,23H2,1-4H3

InChI Key

AWTBJNJPBKTHEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=C(C=CC(=C1)C(=O)N(C)CC2=CC3=CC=CC=C3N2C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-amino-3-[(N-methylacetylamino)methyl]benzoic acid trifluoro acetate (0.73 g, 2.17 mmole), from Procedure 3, in DMF (20 mL) at RT was added diisopropylethyl amine (0.83 ml, 4.78 mmole), HOBt (0.32 g, 2.39 mmole), 1-methyl-2-(methylaminomethyl)indole (0.40 g, 2.39 mmole) and finally EDC (0.45 g, 2.39 mmole). After 12 hr, the reaction contents were poured onto H2O (100 mL) and extracted with EtOAc (2×100 mL). The organic phases were combined and sequentially washed with H2O (100 mL) and brine. Drying over Na2SO4 and purification on silica (CHCl3/CH3OH. 95:5) afforded the title compound (0.73 g, 89%) as a light yellow solid: MS (ES) m/e 379 (M+H)+.
Name
4-amino-3-[(N-methylacetylamino)methyl]benzoic acid trifluoro acetate
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

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